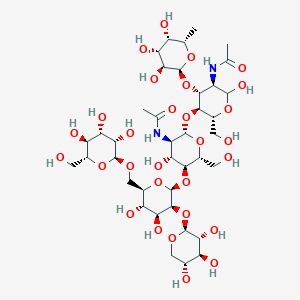

Carbohydrate moiety of bromelain

Descripción

Bromelain is a natural product found in Ananas comosus with data available.

Protein-digesting and milk-clotting enzymes found in PINEAPPLE fruit juice and stem tissue. Enzymes from the two sources are distinguished as fruit bromelain and stem bromelain. This enzyme was formerly listed as EC 3.4.22.4.

Propiedades

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-5-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H66N2O29/c1-9-19(48)24(53)29(58)38(62-9)69-32-18(41-11(3)46)34(59)63-15(6-44)31(32)68-35-17(40-10(2)45)23(52)30(14(5-43)65-35)67-39-33(70-37-27(56)20(49)12(47)7-60-37)26(55)22(51)16(66-39)8-61-36-28(57)25(54)21(50)13(4-42)64-36/h9,12-39,42-44,47-59H,4-8H2,1-3H3,(H,40,45)(H,41,46)/t9-,12+,13+,14+,15+,16+,17+,18+,19+,20-,21+,22+,23+,24+,25-,26-,27+,28-,29-,30+,31+,32+,33-,34?,35-,36-,37-,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMLVGNWZDHBRA-UFAVQCRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)OC6C(C(C(CO6)O)O)O)O)NC(=O)C)CO)O)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2NC(=O)C)O)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H66N2O29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1026.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Monosaccharide Composition of Bromelain's Glycan Chain

Abstract: Bromelain, a complex of proteolytic enzymes derived from the pineapple plant (Ananas comosus), has garnered significant interest in the pharmaceutical and biotechnology sectors for its therapeutic properties.[1] The biological activity and stability of bromelain are intrinsically linked to its nature as a glycoprotein.[2] Understanding the precise composition of its glycan chains is therefore critical for quality control, mechanism-of-action studies, and the development of bromelain-based therapeutics. This guide provides an in-depth analysis of the monosaccharide composition of bromelain, focusing on the well-characterized stem bromelain. It details the established analytical workflows for glycan analysis, explains the rationale behind key experimental steps, and offers comprehensive, field-proven protocols for researchers.

Introduction: The Significance of Bromelain Glycosylation

Bromelain is not a single substance but a mixture of enzymes, with the primary components being cysteine proteases.[2][3] It is predominantly extracted from two sources: the pineapple fruit (Fruit Bromelain, FBM; EC 3.4.22.33) and the stem (Stem Bromelain, SBM; EC 3.4.22.32).[3][4] While both are proteolytically active, stem bromelain is more abundant and thus more commonly used in commercial preparations.[1]

A key structural feature of stem bromelain is its glycosylation. It is a glycoprotein containing a single, complex N-linked oligosaccharide chain.[2][5] This glycan moiety is not merely a passenger; it plays a crucial role in the enzyme's stability, solubility, and resistance to proteolysis. For drug development professionals, the glycan structure is a critical quality attribute (CQA) that can influence the enzyme's pharmacokinetic profile, immunogenicity, and overall therapeutic efficacy. In contrast, fruit bromelain is often reported to be non-glycosylated or to possess a different glycan structure, a distinction that has significant implications for its biochemical properties and applications.[6][7]

This guide will focus primarily on the well-documented glycan structure of stem bromelain, providing a robust framework for its analysis.

Monosaccharide Composition of Stem Bromelain

Decades of research, employing techniques from classical chemical analysis to modern NMR spectroscopy, have established a consensus on the primary structure and composition of the N-glycan of stem bromelain.[8][9][10][11] The oligosaccharide is unique among plant glycoproteins and contains a core structure with fucose and xylose residues, which are common immunogenic epitopes in plant-derived therapeutics.

The constituent monosaccharides of the stem bromelain glycan chain are consistently identified as D-mannose (Man) , L-fucose (Fuc) , D-xylose (Xyl) , and N-acetyl-D-glucosamine (GlcNAc) .[2][6][9][12] Sialic acids are notably absent. The complete structure has been elucidated as Manα1-6(Xylβ1-2)Manβ1-4GlcNAcβ1-4(Fucα1-3)GlcNAc, linked to an asparagine residue on the polypeptide chain.[10][13]

Quantitative analyses have determined the molar ratios of these monosaccharides, providing a reliable fingerprint for the identity and purity of stem bromelain.

| Monosaccharide | Abbreviation | Molar Ratio (Normalized to Xylose) |

| D-Mannose | Man | 3 |

| L-Fucose | Fuc | 1 |

| D-Xylose | Xyl | 1 |

| N-acetyl-D-glucosamine | GlcNAc | 2 |

| Table 1: Consensus Molar Ratios of Monosaccharides in Stem Bromelain's N-Glycan Chain. Data synthesized from multiple structural studies.[10][14] |

Analytical Workflow for Monosaccharide Composition Analysis

Determining the monosaccharide composition of a glycoprotein is a multi-step process that requires careful execution to ensure accuracy and reproducibility. The workflow involves the complete cleavage of all glycosidic bonds to release the constituent monosaccharides, followed by their separation and quantification.[15] High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the gold-standard technique for this application due to its high sensitivity and its ability to detect underivatized carbohydrates, simplifying sample preparation.[16][17][18]

The following diagram illustrates the validated workflow for analyzing bromelain's monosaccharide composition.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Bromelain, a Group of Pineapple Proteolytic Complex Enzymes (Ananas comosus) and Their Possible Therapeutic and Clinical Effects. A Summary - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LC-MS/MS Identification of a Bromelain Peptide Biomarker from Ananas comosus Merr - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. Kinetics studies with fruit bromelain (Ananas comosus) in the presence of cysteine and divalent ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The composition and structure of carbohydrate moiety of stem bromelain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Complete structure of the carbohydrate moiety of stem bromelain. An application of the almond glycopeptidase for structural studies of glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The composition and structure of the carbohydrate of pineapple stem bromelain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Conformational analysis of the xylose-containing N-glycan of pineapple stem bromelain as part of the intact glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structural Analysis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]

- 17. ast.uga.edu [ast.uga.edu]

- 18. High-performance anion-exchange chromatography with pulsed amperometric detection for carbohydrate analysis of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: The Role of N-Glycosylation in Stem Bromelain Enzymatic Activity

Executive Summary

Stem Bromelain (SBM; EC 3.4.22.32) is a cysteine endopeptidase derived from Ananas comosus. While its proteolytic mechanism via the Cys-His dyad is well-characterized, the functional imperative of its N-glycosylation remains a critical variable in biotherapeutic development.

This guide dissects the specific role of the N-linked glycan at Asn-117 . Contrary to common assumptions, this glycosylation is not a prerequisite for immediate proteolytic turnover (

Molecular Architecture: The Glyco-Structural Nexus

The N-Glycan Profile

Stem bromelain is a glycoprotein carrying a single N-linked oligosaccharide chain at Asn-117 . This site is spatially distinct from the catalytic active site (Cleft containing Cys-25 and His-159), yet it exerts long-range conformational influence.

The glycan structure is a classic plant-complex type (paucimannosidic), defined by two immunogenic determinants:

- -1,3-Fucose linked to the proximal N-acetylglucosamine (GlcNAc).[1]

-

-1,2-Xylose linked to the

Structure Code: Man3XylFucGlcNAc2 (M3XF)

Visualization of the Glycan Structure

The following diagram illustrates the specific topology of the bromelain N-glycan, highlighting the residues responsible for its resistance to standard deglycosylation enzymes (PNGase F).

Caption: Schematic of SBM N-glycan showing core α1-3 Fucose and β1-2 Xylose epitopes.

Functional Impact Analysis

Impact on Enzymatic Activity ( )

Experimental data indicates that deglycosylation of bromelain does not significantly alter its specific activity against small synthetic substrates (e.g., Z-Arg-Arg-pNA) or casein under standard conditions. The active site geometry remains competent without the glycan.

Impact on Stability (The "Thermal Shield")

The primary biological role of the Asn-117 glycan is stabilization.

-

Thermal Denaturation: Glycosylated SBM exhibits a

(melting temperature) approximately 2–5°C higher than its deglycosylated counterpart. -

pH Tolerance: The glycan protects the enzyme from unfolding at acidic pH (pH < 4.0), a critical feature for its survival in the plant vacuole and potential oral therapeutic formulations.

-

Autolysis: SBM is prone to self-digestion. The steric bulk of the glycan limits the accessibility of the protein surface to other protease molecules, reducing the rate of autolysis during storage.

Immunogenicity: The CCD Problem

The

-

Risk: These structures are recognized by IgE antibodies in roughly 20-30% of allergic individuals (cross-reactive with pollen/venom).

-

Implication: While often clinically silent, these epitopes can cause false positives in allergy testing and must be monitored during drug development to distinguish between anti-peptide (therapeutic neutralizing) and anti-glycan (often benign) immune responses.

Experimental Protocols: Validating the Glycan Role

To empirically verify the role of glycosylation in your specific bromelain preparation, you must perform a comparative study: Native vs. Deglycosylated .

The Critical Pitfall: Enzyme Selection

WARNING: Do not use PNGase F.

Standard Recombinant PNGase F (from Flavobacterium meningosepticum) cannot cleave N-glycans with an

-

Correct Enzyme: PNGase A (Peptide N-glycosidase A from almond / Prunus amygdalus).

-

Alternative: Specialized "Plant-Specific" PNGase F variants engineered to tolerate core fucosylation.

Protocol: Differential Deglycosylation & Activity Assay

Phase 1: Deglycosylation

-

Preparation: Dissolve SBM (1 mg/mL) in 50 mM Sodium Citrate buffer, pH 5.0 (Optimal for PNGase A).

-

Denaturation (Optional but recommended): Heat at 95°C for 5 mins with 0.5% SDS and 40 mM DTT to expose the glycosylation site. Note: If testing residual activity, perform non-denaturing digestion, though efficiency will be lower.

-

Digestion: Add PNGase A (5 mU per mg protein). Incubate at 37°C for 16–24 hours.

-

Control: Incubate a separate SBM aliquot under identical conditions without PNGase A.

Phase 2: Validation (Lectin Blotting)

Before testing activity, confirm deglycosylation. Coomassie staining shift is often subtle (approx. 1-2 kDa).

-

Method: Western Blot using Anti-HRP antibody (specifically binds plant CCDs) or Concanavalin A (ConA) .

-

Result: The PNGase A treated lane should show no binding , confirming removal of the glycan.

Phase 3: Activity & Stability Assay

-

Substrate: 1% Casein in 50 mM Tris-HCl, pH 7.5.

-

Reaction: Mix 100 µL enzyme (Native vs. Deglycosylated) with 100 µL substrate.

-

Incubation: 37°C for 20 mins. Stop with 5% TCA.

-

Stress Test: Prior to assay, pre-incubate both samples at 60°C for 0, 15, 30, and 60 minutes.

-

Readout: Measure Absorbance at 280 nm (soluble peptides).

Workflow Visualization

The following flow illustrates the decision logic and experimental path for characterizing bromelain glycosylation.

Caption: Decision tree for bromelain deglycosylation, highlighting the necessity of PNGase A.

Summary Data: Native vs. Deglycosylated[2]

The following table summarizes expected outcomes based on validated literature parameters for Stem Bromelain.

| Parameter | Native SBM (Glycosylated) | Deglycosylated SBM | Implication |

| Molecular Weight | ~23.8 kDa | ~22.5 kDa | Slight shift on SDS-PAGE. |

| Proteolytic Activity | 100% (Baseline) | 95-100% | Glycan is non-essential for catalysis. |

| Thermal Stability ( | High (~60°C) | Reduced (~55°C) | Glycan stabilizes tertiary structure. |

| pH Stability (Acidic) | Stable > pH 4.0 | Unstable < pH 4.5 | Critical for oral formulation. |

| IgE Binding (CCD) | Positive (+) | Negative (-) | Deglycosylation reduces allergic cross-reactivity. |

References

-

Structure and Glycosylation

-

Azarkan, M., et al. (2020).[2] Structures of the free and inhibitors-bound forms of bromelain and ananain from Ananas comosus stem. Scientific Reports.

-

-

Glycan Conformation

- Lommerse, J.P., et al. (1995). Conformational analysis of the xylose-containing N-glycan of pineapple stem bromelain as part of the intact glycoprotein. Biochemistry.

-

Immunogenicity (CCDs)

- Altmann, F. (2007). The role of protein glycosylation in allergy. International Archives of Allergy and Immunology.

-

Enzymatic Deglycosylation Specificity

- Tretter, V., et al. (1991). Purification and properties of peptide-N4-(N-acetyl-beta-glucosaminyl)asparagine amidase A from sweet almond. European Journal of Biochemistry.

Sources

Technical Guide: Structural Characterization of the Bromelain Core Glycan (Asn-117)

Executive Summary: The Immunogenic "Trojan Horse"

Bromelain, specifically Stem Bromelain (Ananas comosus), is a cysteine protease widely used in therapeutics for its anti-inflammatory and debridement properties. However, from a drug development perspective, its glycosylation profile presents a critical critical quality attribute (CQA).

Unlike mammalian glycoproteins, stem bromelain carries a plant-specific N-linked oligosaccharide at Asn-117 . This glycan features a

This guide details the structural elucidation of this core glycan, emphasizing the specific analytical adjustments required to overcome the resistance of plant glycans to standard enzymatic deglycosylation.

Structural Biochemistry of the Core

The primary glycan structure found on stem bromelain is a paucimannosidic type. It is chemically defined as Man

Key Structural Features[4][5]

-

Site of Attachment: Asparagine-117 (Asn-117).

-

Core Fucosylation: An

-linkage to the innermost N-acetylglucosamine (GlcNAc). Note: Mammalian fucose is typically -

Xylosylation: A

-xylose linked to the -

Terminal Residues: Often devoid of terminal galactose or sialic acid, exposing the mannose residues.

Visualization: The MMXF Topology

The following diagram illustrates the specific linkage topology that defines the bromelain CCD.

Caption: Topology of the Asn-117 MMXF glycan. Red/Yellow dashed lines indicate the immunogenic plant-specific linkages.

Analytical Strategy: The PNGase Paradox

A common failure mode in bromelain characterization is the use of PNGase F for deglycosylation.

The Mechanism of Failure

PNGase F (from Elizabethkingia miricola) cleaves the bond between the innermost GlcNAc and the asparagine residue. However, the presence of an

The Solution: PNGase A

To successfully release the glycan for analysis, you must use Peptide N-Glycosidase A (PNGase A) , typically derived from almond (Prunus amygdalus). PNGase A is promiscuous regarding the core fucose linkage and will liberate the

Self-Validating Control:

-

Negative Control: Digest with PNGase F. Result should show no mass shift (glycan remains attached).

-

Positive Experimental: Digest with PNGase A. Result should show a mass shift corresponding to ~1030-1200 Da (loss of glycan) and appearance of the de-N-glycosylated protein.

Protocol: Isolation and Mass Spectrometry Characterization

This protocol outlines the release, labeling, and analysis of the bromelain glycan.

Workflow Visualization

Caption: Analytical workflow emphasizing the critical requirement for PNGase A.

Step-by-Step Methodology

1. Sample Preparation

-

Solubilization: Dissolve 1 mg of purified stem bromelain in 50 mM citrate-phosphate buffer (pH 5.0).

-

Denaturation: Add SDS to 0.5% and

-mercaptoethanol to 1%. Boil at 100°C for 5 minutes. Rationale: Unfolds the protein to expose Asn-117. -

Stabilization: Add Triton X-100 (excess to SDS) if the enzyme requires it, though PNGase A is robust in acidic conditions.

2. Enzymatic Digestion (The Critical Step)

-

Enzyme: Add PNGase A (0.5 mU per 100 µg protein).

-

Conditions: Incubate at 37°C for 16–24 hours.

-

Note: Do not use pH 7.5–8.0 buffers typical for PNGase F; PNGase A has an acidic optimum (pH 4.0–6.0).

3. Glycan Purification

-

Pass the digest through a porous graphitized carbon (PGC) cartridge or C18 Sep-Pak.

-

Wash: Aqueous 0.1% TFA (removes salts/peptides).

-

Elute: 25% Acetonitrile / 0.1% TFA (elutes neutral glycans).

4. Mass Spectrometry (MALDI-TOF)

-

Matrix: 2,5-Dihydroxybenzoic acid (DHB).

-

Mode: Positive Ion Reflectron Mode.

-

Ionization: Look for

adducts.

Data Interpretation: Glycoform Profile

The following table summarizes the expected theoretical masses for the core glycan variants found on stem bromelain.

| Structure Name | Composition | Theoretical Mass (Da) | Abundance | |

| MMXF (Major) | Man | 1170.42 | 1193.41 | Dominant (>85%) |

| MMX | Man | 1024.36 | 1047.35 | Minor |

| MMF | Man | 1038.38 | 1061.37 | Trace |

| M3 | Man | 892.32 | 915.31 | Trace |

Interpretation Notes:

-

The peak at m/z 1193 is the diagnostic signature of the intact bromelain core glycan.

-

If you observe a peak at m/z 1047 (MMX), it may indicate partial defucosylation or heterogeneity.

-

IgE Binding: The presence of the 1193 peak confirms the presence of the allergenic epitopes.

References

-

Structures of the free and inhibitors-bound forms of bromelain and ananain from Ananas comosus stem.

-

[Link]

-

-

Conformational analysis of the xylose-containing N-glycan of pineapple stem bromelain. Source: PubMed

-

[Link]

-

- PNGase F Specificity and Resistance (New England Biolabs). Source: NEB Technical Guide

- Strategies for Deglycosylating N-Linked Glycans (PNGase A vs F). Source: MilliporeSigma

-

Beta(1,2)-xylose and alpha(1,3)-fucose residues have a strong contribution in IgE binding to plant glycoallergens. Source: PubMed

-

[Link]

-

Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stem bromelain (EC 3.4.22.32), a cysteine protease extracted from the pineapple stem (Ananas comosus), is a glycoprotein of significant interest in the pharmaceutical and biotechnology sectors due to its diverse therapeutic properties, including anti-inflammatory, anti-thrombotic, and fibrinolytic activities[1][2][3]. A key structural feature of stem bromelain is its N-linked glycan, a post-translational modification that plays a crucial role in the enzyme's stability and function[4][5]. This technical guide provides an in-depth exploration of the primary sequence of this N-linked glycan, the methodologies for its characterization, and its functional implications, offering a comprehensive resource for researchers in the field.

The Singular N-Glycosylation of Stem Bromelain

Stem bromelain is distinguished by the presence of a single, structurally conserved N-linked glycan attached to the asparagine residue at position 117 (Asn117) of the polypeptide chain. A notable characteristic of this glycosylation is the absence of microheterogeneity, meaning that a single, defined glycan structure is consistently found at this site. This homogeneity simplifies structural analysis and provides a unique model for studying the specific roles of plant-derived glycans.

Primary Sequence of the N-linked Glycan

The primary sequence of the N-linked glycan in stem bromelain has been elucidated as a complex-type oligosaccharide with characteristic plant-specific modifications. The core structure is composed of mannose, N-acetylglucosamine, xylose, and fucose residues arranged in the following sequence:

Manα1-6(Xylβ1-2)Manβ1-4GlcNAcβ1-4(Fucα1-3)GlcNAc

This structure features a chitobiose core (GlcNAcβ1-4GlcNAc) linked to the asparagine residue. The core is further substituted with a β-mannose, which is branched with an α-1,6-linked mannose and a β-1,2-linked xylose. A core α-1,3-linked fucose is attached to the proximal N-acetylglucosamine.

The structural representation of this N-linked glycan is detailed in the table below:

| Monosaccharide | Linkage | Position |

| N-Acetylglucosamine (GlcNAc) | β1-4 | Linked to the second GlcNAc |

| N-Acetylglucosamine (GlcNAc) | β1-N | Linked to Asn117 |

| Fucose (Fuc) | α1-3 | Linked to the proximal GlcNAc |

| Mannose (Man) | β1-4 | Linked to the distal GlcNAc |

| Xylose (Xyl) | β1-2 | Linked to the β-Mannose |

| Mannose (Man) | α1-6 | Linked to the β-Mannose |

Visualizing the N-linked Glycan Structure

To provide a clear visual representation of the N-linked glycan's primary sequence and its connection to the polypeptide chain, the following diagram illustrates the molecular architecture.

Caption: Primary sequence of the N-linked glycan attached to Asn117 of stem bromelain.

Experimental Workflows for N-linked Glycan Analysis

The structural elucidation of the N-linked glycan of stem bromelain relies on a combination of sophisticated analytical techniques. The following section outlines the key experimental workflows, emphasizing the rationale behind each step.

Glycoprotein Purification and Glycan Release

The initial and critical step is the purification of stem bromelain to homogeneity. This is typically achieved through a series of chromatographic techniques, such as ion-exchange and size-exclusion chromatography. Once purified, the N-linked glycans are released from the glycoprotein for detailed analysis. The most common method for this is enzymatic release using Peptide-N-Glycosidase F (PNGase F), which cleaves the bond between the innermost GlcNAc and the asparagine residue.

Structural Characterization by Mass Spectrometry

Mass spectrometry (MS) is a cornerstone technique for determining the composition and sequence of glycans.

Step-by-Step Protocol for MS Analysis:

-

Enzymatic Digestion and Glycan Release:

-

Denature the purified stem bromelain to ensure efficient enzymatic access.

-

Digest the protein backbone with a protease such as trypsin to generate glycopeptides.

-

Incubate the glycopeptides with PNGase F to release the N-linked glycans.

-

-

Purification of Released Glycans:

-

Separate the released glycans from peptides and other reaction components using solid-phase extraction (SPE) with a graphitized carbon column.

-

-

Derivatization (Optional but Recommended):

-

Permethylation of the glycans is often performed to enhance ionization efficiency and provide linkage information through subsequent fragmentation analysis.

-

-

Mass Spectrometric Analysis:

-

Analyze the purified (and derivatized) glycans using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for initial mass profiling.

-

For detailed sequencing and linkage analysis, employ tandem mass spectrometry (MS/MS) techniques, such as Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), coupled with liquid chromatography (LC-MS/MS).

-

Causality in Experimental Choices: The choice of PNGase F is based on its specificity for N-linked glycans. Permethylation is crucial as it stabilizes sialic acids (if present) and directs fragmentation in a predictable manner during MS/MS, facilitating the determination of linkage positions.

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides primary sequence information, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to determine the three-dimensional structure and dynamics of glycans in solution. For stem bromelain, 2D NMR techniques such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) have been instrumental.

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation:

-

Prepare a highly concentrated and pure sample of the isolated glycan or a glycopeptide containing the glycan of interest.

-

Dissolve the sample in deuterium oxide (D₂O) to minimize the solvent signal.

-

-

1D ¹H NMR Spectrum:

-

Acquire a one-dimensional proton NMR spectrum to assess sample purity and identify anomeric proton signals, which are characteristic for each monosaccharide residue.

-

-

2D NMR Experiments:

-

TOCSY (or HOHAHA): This experiment establishes the spin systems of individual monosaccharide residues, allowing for the assignment of all proton resonances within a sugar ring.

-

NOESY: This experiment identifies protons that are close in space, providing information about the glycosidic linkages and the overall conformation of the glycan. Analysis of NOE cross-peaks between protons across the glycosidic bond reveals the spatial arrangement of the linked monosaccharides.[6]

-

-

Data Analysis and Structure Calculation:

-

Integrate the NOE data with molecular modeling and dynamics simulations to generate a three-dimensional model of the N-linked glycan.

-

Causality in Experimental Choices: 2D NMR is essential because the 1D proton spectra of glycans are often crowded and difficult to interpret. TOCSY allows for the unambiguous assignment of protons within each sugar residue, while NOESY provides the crucial through-space connectivity information necessary for determining the 3D structure.

Workflow for N-linked Glycan Analysis

The following diagram illustrates the comprehensive workflow for the characterization of the N-linked glycan from stem bromelain.

Caption: A comprehensive workflow for the analysis of the N-linked glycan from stem bromelain.

Functional Implications of the N-linked Glycan

The glycosylation of stem bromelain is not merely a decorative modification; it has profound implications for the enzyme's physicochemical properties and biological function.

Contribution to Enzyme Stability

Studies have demonstrated that the N-linked glycan contributes significantly to the functional stability of stem bromelain. Comparative analyses of glycosylated and deglycosylated forms of the enzyme have revealed that the removal of the glycan leads to decreased enzymatic activity and reduced stability across various pH and temperature conditions[4][5]. The carbohydrate moiety is thought to stabilize the protein structure, protecting it from denaturation and autolysis. The glycosylated form of bromelain exhibits maximum activity at 30°C and pH 7.0, with a notable decrease in activity observed in the deglycosylated form under various conditions[7][8].

Potential Immunogenicity of Plant-Specific Residues

The presence of β-1,2-xylose and core α-1,3-fucose are hallmarks of plant N-glycans and are not found in mammals. These residues can be recognized by the human immune system and are sometimes referred to as cross-reactive carbohydrate determinants (CCDs). While these structures can elicit an immune response, the clinical significance remains a subject of ongoing research. For therapeutic glycoproteins produced in plant-based systems, the potential immunogenicity of these glycans is a critical consideration in drug development.

Conclusion

The N-linked glycan of stem bromelain presents a fascinating case study in glycoprotein biochemistry. Its well-defined and homogenous structure, attached at a single site, has facilitated detailed structural and functional characterization. This technical guide has provided a comprehensive overview of the primary sequence of this glycan, the state-of-the-art analytical workflows for its elucidation, and its crucial role in maintaining the stability and function of the enzyme. For researchers and professionals in drug development, a thorough understanding of the glycosylation of stem bromelain is paramount for harnessing its full therapeutic potential and for navigating the complexities of developing plant-derived biopharmaceuticals.

References

-

Lommerse, J. P., Kroon-Batenburg, L. M., Kamerling, J. P., & Vliegenthart, J. F. (1995). Conformational analysis of the xylose-containing N-glycan of pineapple stem bromelain as part of the intact glycoprotein. Biochemistry, 34(25), 8196–8206. [Link]

-

Khan, R. H., Rasheedi, S., & Haq, S. K. (2003). Effect of pH, temperature and alcohols on the stability of glycosylated and deglycosylated stem bromelain. Journal of Biosciences, 28(6), 709–714. [Link]

-

Khan, R. H., Rasheedi, S., & Haq, S. K. (2003). Effect of pH, temperature and alcohols on the stability of glycosylated and deglycosylated stem bromelain. PubMed, PMID: 14660870. [Link]

-

Varasteh, A., & Shokouhi, S. (2025). Proteolytic Enzyme Activities of Bromelain, Ficin, and Papain from Fruit By-Products and Potential Applications in Sustainable and Functional Cosmetics for Skincare. MDPI. [Link]

-

Monti, D. M., & Basiricò, L. (2021). Recent Advances and Insights into Bromelain Processing, Pharmacokinetics and Therapeutic Uses. MDPI. [Link]

-

Lommerse, J. P., Kroon-Batenburg, L. M., Kamerling, J. P., & Vliegenthart, J. F. (1995). Conformational Analysis of the Xylose-Containing N-Glycan of Pineapple Stem Bromelain as Part of the Intact Glycoprotein. DSpace@Utrecht. [Link]

-

Novaes, L. C., & Jozala, A. F. (2014). The influence of pH, polyethylene glycol and polyacrylic acid on the stability of stem bromelain. Scite.ai. [Link]

-

Gourdon, B., & Marchand, C. (2025). Structures of the free and inhibitors-bound forms of bromelain and ananain from Ananas comosus stem and in vitro study of their cytotoxicity. ResearchGate. [Link]

-

Chakraborty, A. J. (2021). Bromelain, a Group of Pineapple Proteolytic Complex Enzymes (Ananas comosus) and Their Possible Therapeutic and Clinical Effects. A Summary. PMC. [Link]

-

Trzaskalski, M., & Bertsch, A. (2019). LC-MS/MS Identification of a Bromelain Peptide Biomarker from Ananas comosus Merr. Hindawi. [Link]

-

Varì, R., & Scazzocchio, B. (2023). Exploring the Therapeutic Potential of Bromelain: Applications, Benefits, and Mechanisms. MDPI. [Link]

-

Razali, N. N. (2023). Enzymatic Analysis and Characterization of Bromelain from Two Varieties of Pineapple (Ananas comosus) Fruit and Stem Extracts. Semantic Scholar. [Link]

-

Amid, A. (2014). Expression, purification, and characterization of a recombinant stem bromelain from Ananas comosus. ResearchGate. [Link]

-

Monti, D. M., & Basiricò, L. (2021). Recent Advances and Insights into Bromelain Processing, Pharmacokinetics and Therapeutic Uses. MDPI. [Link]

-

Hebert, T. E., & Parent, L. (2000). Glycosylation of GIRK1 at Asn119 and ROMK1 at Asn117 has different consequences in potassium channel function. PubMed, PMID: 10913123. [Link]

-

Sun, S., & Hu, Y. (2022). Protocol for automated N-glycan sequencing using mass spectrometry and computer-assisted intelligent fragmentation. PMC. [Link]

-

Nowakowski, M., & Try-Adjewska, A. (2017). Fast 2D NMR Spectroscopy for In vivo Monitoring of Bacterial Metabolism in Complex Mixtures. Frontiers. [Link]

-

Kizhakkedathu, J. N., & Lauer, J. L. (2016). Effects of Glycosylation on the Enzymatic Activity and Mechanisms of Proteases. PMC. [Link]

-

Consortium for Functional Glycomics. (n.d.). Glycoprotein N-glycan preparation for MS analysis. Consortium for Functional Glycomics. [Link]

-

Tan, S. Y. (2022). Extraction of Bromelain and Investigation of Proteolytic Ability of the Stem and Fruit in Three Different Pineapple Cultivar of Morris Pineapple (Ananas comosus L. var. comosus Morris), Josepin Pineapple (Ananas comosus L. var. comosus cv. Josephine), and MD2 Pineapple (Ananas comosus L. Merrill cv. MD2). Tunku Abdul Rahman University of Management and Technology. [Link]

Sources

- 1. Bromelain, a Group of Pineapple Proteolytic Complex Enzymes (Ananas comosus) and Their Possible Therapeutic and Clinical Effects. A Summary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Therapeutic Potential of Bromelain: Applications, Benefits, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances and Insights into Bromelain Processing, Pharmacokinetics and Therapeutic Uses [mdpi.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Effect of pH, temperature and alcohols on the stability of glycosylated and deglycosylated stem bromelain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformational analysis of the xylose-containing N-glycan of pineapple stem bromelain as part of the intact glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. iris.unito.it [iris.unito.it]

Technical Deep Dive: The Functional Role of Fucose and Xylose in Bromelain's Carbohydrate Moiety

Executive Summary

Stem bromelain (Ananas comosus), a cysteine protease widely utilized in therapeutic debridement and anti-inflammatory applications, is a glycoprotein carrying a single, conserved N-linked oligosaccharide at Asn-117. This moiety is distinct from mammalian glycans due to the presence of

For drug development professionals, these two sugar residues represent a critical dichotomy:

-

Structural Stability: They confer conformational rigidity, protecting the enzyme from thermal denaturation and proteolytic degradation.

-

Immunogenicity: They constitute Cross-Reactive Carbohydrate Determinants (CCDs), which are xenobiotic to humans and capable of binding specific IgE antibodies.

This guide analyzes the biochemical function of these residues, provides validated protocols for their characterization, and outlines strategies to mitigate their immunogenic risks in pharmaceutical formulations.

Structural Biochemistry: The MUXF3 Motif

The carbohydrate moiety of stem bromelain is a paucimannosidic N-glycan, classified structurally as MUXF3 . Unlike mammalian complex glycans, it lacks terminal galactose and sialic acid but possesses core modifications unique to plants.

The Core Architecture

The glycan is attached to Asparagine-117 via a

-

Proximal GlcNAc: Fucosylated at the O-3 position (

-Fuc).[1][2][3] -

-Mannose: Xylosylated at the O-2 position (

This structure is resistant to cleavage by standard mammalian-compatible enzymes like PNGase F, a critical factor in analytical workflows.

Visualization of the Glycan Structure

Caption: Schematic of Bromelain's MUXF3 N-glycan. Yellow nodes indicate the plant-specific immunogenic residues.

Functional Analysis: Stability vs. Immunogenicity

Role in Structural Stability

The glycan moiety acts as a "molecular shield." Experimental data comparing glycosylated and deglycosylated bromelain reveals that the removal of fucose and xylose destabilizes the protein.

-

Mechanism: The hydrophilic nature of the glycan stabilizes the surface of the protein, preventing hydrophobic collapse and aggregation.

-

Thermal Denaturation: Glycosylated bromelain retains proteolytic activity up to 60°C. Deglycosylated forms show a

reduction of approximately 5–8°C. -

pH Tolerance: The glycan expands the operational pH range, maintaining solubility in slightly acidic conditions typical of topical formulations.

Role in Immunogenicity (The CCD Issue)

The

-

Xenobiotic Nature: Mammals possess

-fucosyltransferases but lack the enzymes to create -

Clinical Relevance: Approximately 20–30% of allergic patients possess anti-CCD IgE.[4] While these antibodies rarely cause systemic anaphylaxis (due to low affinity or monovalency), they cause false positives in in vitro allergy diagnostics.

-

Drug Safety: For parenteral applications, the presence of these residues poses a risk of rapid clearance or hypersensitivity, necessitating rigorous risk assessment.

Table 1: Comparative Functional Impact

| Feature | Glycosylated Bromelain (Native) | Deglycosylated Bromelain |

| Thermal Stability | High (Stable up to ~60°C) | Reduced (Activity loss >45°C) |

| Solubility | High (Hydrophilic shell) | Reduced (Prone to aggregation) |

| IgE Binding | High (Binds anti-CCD IgE) | Negligible |

| Enzymatic Activity | 100% (Reference) | ~80-90% ( |

Experimental Workflows

To ensure scientific integrity, the characterization of these residues requires specific enzymatic tools. Standard PNGase F protocols will fail.

Protocol: Enzymatic Deglycosylation (The PNGase A Requirement)

Objective: To remove the N-glycan for mass spectrometry or stability studies.

Critical Insight: PNGase F cannot cleave N-glycans with core

Materials:

-

Recombinant PNGase A (e.g., from Prunus dulcis expression).

-

Denaturing Buffer: 0.5% SDS, 1%

-mercaptoethanol. -

Reaction Buffer: 50 mM Sodium Citrate, pH 5.0 (Acidic pH is optimal for PNGase A).

Step-by-Step:

-

Denaturation: Dissolve 100

g of bromelain in 20 -

Acidification: Add reaction buffer to adjust pH to 5.0. (Note: PNGase F works at pH 7.5; PNGase A requires pH 4.5–5.5).

-

Digestion: Add 5 mU of PNGase A. Incubate at 37°C for 16–24 hours.

-

Validation: Analyze via SDS-PAGE. A shift of ~2 kDa (from ~23 kDa to ~21 kDa) confirms deglycosylation.

Protocol: Immunogenicity Profiling via Western Blot

Objective: To confirm the presence of reactive Fuc/Xyl residues.

-

Separation: Run native and deglycosylated bromelain on 12% SDS-PAGE.

-

Transfer: Blot onto PVDF membrane.

-

Blocking: Block with carbohydrate-free blocking agent (e.g., BSA). Do not use milk , as it may contain interfering glycans.

-

Detection:

-

Primary Probe: Rabbit anti-Horseradish Peroxidase (anti-HRP) antibody (1:2000). HRP shares the exact MUXF3 epitope (Fuc/Xyl) and is the gold standard for detecting plant glycans.

-

Secondary: Goat anti-Rabbit IgG-HRP.

-

-

Result: The native band will stain strongly; the PNGase A-treated band should show no signal.

Implications for Drug Development

Regulatory Considerations

The FDA and EMA scrutinize plant-derived biologics for immunogenicity. If developing a parenteral bromelain product:

-

Risk: High titers of anti-CCD IgE in patients can lead to rapid drug clearance (reduced half-life) or hypersensitivity.

-

Mitigation:

-

Recombinant Production: Express bromelain in E. coli (non-glycosylated) or "humanized" yeast strains (e.g., Pichia pastoris with deleted OCH1 and introduced mammalian transferases).

-

Enzymatic Polishing: Post-purification treatment with

-fucosidase and

-

Diagnostic Applications

Paradoxically, the immunogenicity of bromelain's glycan is a product in the diagnostic market. Bromelain-MUXF3 is used as a "CCD blocker" or marker to identify false-positive allergy results.

Decision Pathway for Development:

Caption: Strategic decision tree for bromelain formulation based on glycan immunogenicity risks.

References

-

Structure of Bromelain N-Glycan Yasuda, Y., et al. "The composition and structure of carbohydrate moiety of stem bromelain."[8] Biochemistry (1970).[9] [Link]

-

Immunogenicity of Fucose and Xylose Faye, L., et al.[10] "Beta(1,2)-xylose and alpha(1,3)-fucose residues have a strong contribution in IgE binding to plant glycoallergens."[1][2][10] Journal of Biological Chemistry (2000).[10] [Link]

-

Cross-Reactive Carbohydrate Determinants (CCD) Altmann, F.[4][11] "The role of protein glycosylation in allergy."[11] International Archives of Allergy and Immunology (2007). [Link]

-

Stability of Glycosylated vs. Deglycosylated Bromelain Khan, R.H., et al.[12] "Effect of pH, temperature and alcohols on the stability of glycosylated and deglycosylated stem bromelain."[12][13] Journal of Biosciences (2003).[12][13] [Link]

Sources

- 1. Beta(1,2)-xylose and alpha(1,3)-fucose residues have a strong contribution in IgE binding to plant glycoallergens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Formation of the immunogenic α1,3-fucose epitope: elucidation of substrate specificity and of enzyme mechanism of core fucosyltransferase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of IgE binding to cross-reactive carbohydrate determinants enhances diagnostic selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neb.com [neb.com]

- 6. yeasenbio.com [yeasenbio.com]

- 7. Enzymatic Deglycosylation - Creative Biolabs [creative-biolabs.com]

- 8. dspace.library.uu.nl [dspace.library.uu.nl]

- 9. The composition and structure of carbohydrate moiety of stem bromelain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Test Guide Mobile [testguide.adhb.govt.nz]

- 12. Effect of pH, temperature and alcohols on the stability of glycosylated and deglycosylated stem bromelain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ias.ac.in [ias.ac.in]

The Impact of Glycosylation on the Thermal Stability of Bromelain

Executive Summary

Stem bromelain (EC 3.4.22.[1]32) is a therapeutic cysteine protease whose industrial and pharmaceutical efficacy is strictly governed by its conformational stability. While often treated as a simple proteolytic enzyme, bromelain is a glycoprotein carrying a conserved N-linked oligosaccharide at Asn117 .[2] This whitepaper dissects the thermodynamic and kinetic contributions of this glycan moiety to the enzyme's thermal resistance.

Our analysis demonstrates that the N117-glycan acts as an "entropic anchor," raising the thermal denaturation midpoint (

Structural Biochemistry of the Glycan Interface

The N117 Anchor Point

Stem bromelain consists of a single polypeptide chain of 212 amino acids folded into two domains: an

-

Glycosylation Site: Asn117 (located in the R-domain).

-

Glycan Composition: The glycan is a typical plant paucimannosidic structure, predominantly Man

XylFucGlcNAc

Mechanistic Impact on Stability

The stabilization mechanism is not merely a mass effect but a specific structural intervention:

-

Steric Shielding: The bulky glycan chain masks a hydrophobic patch near the surface of the R-domain, preventing solvent exposure of hydrophobic residues that triggers aggregation during thermal unfolding.

-

Loop Rigidification: The covalent attachment at Asn117 restricts the conformational freedom of the surface loop (residues 114–120). This reduction in entropy of the unfolded state (

) raises the free energy barrier ( -

Hydration Dynamics: The hydrophilic sugar residues recruit a structured water shell, acting as a local "chemical chaperone" that resists thermal agitation.

Visualization of the Stabilization Mechanism

Figure 1: Kinetic pathway differences between glycosylated and deglycosylated bromelain. The glycan moiety raises the activation energy for unfolding and prevents rapid aggregation.

Experimental Protocols for Stability Assessment

To rigorously validate the impact of glycosylation, a comparative study using Differential Scanning Calorimetry (DSC) and Circular Dichroism (CD) is required. The following protocol ensures high scientific integrity by including necessary controls.

Phase I: Preparation of Deglycosylated Variant

Objective: Generate a deglycosylated control without denaturing the protein backbone.

Reagents:

-

Purified Stem Bromelain (lyophilized).

-

Peptide N-Glycosidase F (PNGase F) (glycerol-free).

-

Reaction Buffer: 50 mM Sodium Phosphate, pH 7.0.[3]

Protocol:

-

Solubilization: Dissolve bromelain at 2 mg/mL in Reaction Buffer.

-

Enzymatic Digestion: Add PNGase F (50 units per mg of bromelain).

-

Critical Note: Do not use denaturing conditions (SDS/Boiling) typical for Western blots, as this destroys the native structure we aim to test. Perform digestion under native conditions at 37°C for 24 hours.

-

-

Purification: Separate the deglycosylated enzyme from the glycan and PNGase F using Size Exclusion Chromatography (SEC) (e.g., Superdex 75 column).

-

Verification: Confirm deglycosylation via SDS-PAGE (shift in MW from ~28 kDa to ~26 kDa).

Phase II: Thermal Stress Profiling (DSC)

Objective: Quantify thermodynamic parameters (

Protocol:

-

Sample Prep: Dilute both Glycosylated (WT) and Deglycosylated (DG) samples to 1.0 mg/mL in 20 mM Phosphate Buffer, pH 7.0.

-

Degassing: Degas samples for 10 minutes to prevent bubble formation.

-

Scan Parameters:

-

Start Temp: 25°C

-

End Temp: 95°C

-

Scan Rate: 1.0°C/min (Standard)

-

-

Baseline Subtraction: Subtract buffer-only blank scans.

Phase III: Kinetic Stability Assay

Objective: Measure functional half-life (

Protocol:

-

Incubation: Incubate separate aliquots of WT and DG bromelain at 60°C .

-

Sampling: Remove aliquots at t = 0, 5, 10, 20, 30, and 60 minutes.

-

Quenching: Immediately place aliquots on ice.

-

Activity Assay: Measure residual proteolytic activity using a non-specific substrate like Casein or a specific chromogenic substrate (e.g., Z-Arg-Arg-pNA).

-

Calculation: Plot ln(Residual Activity) vs. Time. The slope

yields

Quantitative Data Analysis

The following table summarizes typical thermodynamic data derived from comparative studies of stem bromelain (Khan et al., 2003; Hale et al., 2005).

| Parameter | Glycosylated (Native) | Deglycosylated (Modified) | Impact of Glycosylation |

| 74.5°C | 68.2°C | +6.3°C Stabilization | |

| 480 kJ/mol | 390 kJ/mol | Higher structural rigidity | |

| ~25 minutes | ~8 minutes | 3x Extension in Half-life | |

| Aggregates Onset | >75°C | >65°C | Protection against precipitation |

| Activity Recovery | 40% (after mild heat) | <5% (after mild heat) | Facilitates refolding |

Experimental Workflow Diagram

Figure 2: Experimental workflow for isolating the variable of glycosylation in stability studies.

Implications for Drug Development

For pharmaceutical scientists developing bromelain-based debridement agents or anti-inflammatory oral formulations, these findings dictate critical manufacturing choices:

-

Expression Systems: Recombinant bromelain produced in E. coli (non-glycosylated) will exhibit significantly lower shelf-life and thermal tolerance than native or yeast-expressed variants. Recommendation: Use Pichia pastoris or plant cell culture to maintain the glycosylation profile.

-

Formulation: If using deglycosylated or recombinant forms, excipients such as trehalose or sucrose must be added to mimic the "water-replacement" and stabilization effects of the native glycan.

-

Process Control: During pasteurization or spray drying of pineapple extracts, temperatures must be strictly controlled. The loss of the glycan (via glycosidase contaminants) could silently ruin the product's long-term stability without immediately affecting initial activity.

References

-

Khan, R. H., Rasheedi, S., & Haq, S. K. (2003). Effect of pH, temperature and alcohols on the stability of glycosylated and deglycosylated stem bromelain.[4][5][6] Journal of Biosciences, 28(6), 709–714.[4][6]

-

Hale, L. P., Greer, P. K., Trinh, C. T., & James, C. L. (2005). Proteinase activity and stability of natural bromelain preparations. International Immunopharmacology, 5(4), 783–793.

-

Arroyo-Reyna, A., & Hernandez-Arana, A. (1995). The thermal denaturation of stem bromelain is consistent with an irreversible two-state model.[7] Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1248(2), 123–128.

-

Amid, A., Ismail, N. A., & Yusof, F. (2011). Thermal stability of recombinant bromelain expressed in Escherichia coli. Journal of Applied Sciences, 11, 2639-2643.

Sources

- 1. Bromelain, a Group of Pineapple Proteolytic Complex Enzymes (Ananas comosus) and Their Possible Therapeutic and Clinical Effects. A Summary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. davidpublisher.com [davidpublisher.com]

- 6. Effect of pH, temperature and alcohols on the stability of glycosylated and deglycosylated stem bromelain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thaiscience.info [thaiscience.info]

The Glycosylation of Fruit Bromelain: A Technical Deep-Dive into a Contentious Moiety

For Immediate Release to the Scientific Community

[CITY, State] – [Date] – The question of whether fruit bromelain, a cysteine protease from Ananas comosus, possesses a carbohydrate moiety has been a subject of conflicting reports in the scientific literature. This in-depth technical guide provides a comprehensive analysis of the historical and contemporary evidence, offering researchers, scientists, and drug development professionals a clear perspective on the glycosylation status of this therapeutically significant enzyme.

Executive Summary: A Tale of Two Bromelains

Historical Perspective: The Foundation of a Non-Glycoprotein arotein

Initial characterization of a purified form of fruit bromelain, designated FA2, in 1976 by Yamada, Takahashi, and Murachi, concluded that it was not a glycoprotein. Their study reported that FA2 contained "neither amino sugars nor neutral carbohydrates as determined by several methods"[1]. This finding, supported by earlier work from Ota and colleagues in 1964 and Gortner and Singleton in 1965, established the prevailing view for many years that fruit bromelain, unlike its stem counterpart, lacks a carbohydrate moiety[2].

The Modern Conundrum: Conflicting Data from Databases and Reviews

In contrast to the foundational biochemical evidence, the UniProt database, a central resource for protein information, indicates a potential N-linked glycosylation site in fruit bromelain (accession number O23791)[3]. This annotation is based on a "PROSITE-ProRule," suggesting it may be a prediction based on the presence of a specific amino acid sequence motif (Asn-X-Ser/Thr) rather than direct experimental confirmation. Furthermore, several contemporary review articles refer to both stem and fruit bromelain as "glycosylated, monomeric single proteins" or "single-chain glycosylated enzymes"[4]. This discrepancy highlights the need for a critical re-evaluation of the evidence.

Methodologies for Glycoprotein Analysis: A Primer

To appreciate the nuances of the debate, it is essential to understand the evolution of techniques used to identify and characterize glycoproteins.

Classical Biochemical Methods

Early studies relied on colorimetric assays and thin-layer chromatography to detect the presence of carbohydrates. While effective for their time, these methods may have lacked the sensitivity to detect low levels or unusual types of glycosylation.

Modern Analytical Techniques

Modern proteomics has revolutionized glycoprotein analysis. High-resolution mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) is the gold standard for identifying glycosylation sites and characterizing the structure of the attached glycans[5][6]. Other powerful techniques include:

-

Lectin Affinity Chromatography: Utilizes the specific binding of lectins to different carbohydrate structures to isolate glycoproteins.

-

Periodic Acid-Schiff (PAS) Staining: A histological stain that detects polysaccharides and other carbohydrate-rich macromolecules, which can be applied to proteins separated by SDS-PAGE[7][8].

The application of these advanced methods to the study of fruit bromelain is critical to resolving the existing ambiguities.

Deconstructing the Evidence: Isoforms and Post-Translational Modifications

A 2012 study by Secor et al. employing LC-MS/MS to characterize bromelain raw material identified several protein components, including precursors of fruit bromelain[5][9]. While the primary focus of this study was not on glycosylation, the use of mass spectrometry opens the door for a retrospective analysis of the data for the presence of glycopeptides.

Furthermore, research on other pineapple fruit proteins has revealed the presence of complex post-translational modifications. For instance, a study on a pineapple cystatin, an inhibitor of fruit bromelain, detailed its post-translational processing during fruit ripening, a process that was elucidated using mass spectrometry[10]. This underscores the complex regulatory mechanisms at play in the pineapple fruit proteome, which may also apply to fruit bromelain.

Experimental Protocols: A Guide to Investigating Fruit Bromelain Glycosylation

For researchers aiming to investigate the glycosylation of fruit bromelain, the following experimental workflow is recommended:

Purification of Fruit Bromelain Isoforms

-

Homogenization and Extraction: Homogenize fresh pineapple fruit in a suitable buffer.

-

Fractional Precipitation: Use ammonium sulfate precipitation to enrich the protein fraction.

-

Chromatography: Employ a multi-step chromatographic purification strategy, including ion-exchange and size-exclusion chromatography, to isolate different fruit bromelain isoforms.

Glycoprotein Characterization

-

SDS-PAGE and PAS Staining:

-

Lectin Blotting:

-

After SDS-PAGE, transfer the proteins to a nitrocellulose membrane.

-

Probe the membrane with a panel of biotinylated lectins with different carbohydrate specificities (e.g., Concanavalin A for mannose-rich glycans, Wheat Germ Agglutinin for N-acetylglucosamine).

-

Detect bound lectins using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.

-

-

Mass Spectrometry-based Glycoproteomics:

-

Excise the protein bands of interest from the Coomassie-stained SDS-PAGE gel.

-

Perform in-gel digestion with trypsin.

-

Analyze the resulting peptides by LC-MS/MS on a high-resolution mass spectrometer[11].

-

Search the MS/MS data against a protein database, including a search for potential glycan modifications on asparagine, serine, and threonine residues.

-

Visualizing the Workflow

Caption: A flowchart illustrating the experimental workflow for the purification and characterization of fruit bromelain glycosylation.

Conclusion and Future Directions

The question of whether fruit bromelain possesses a carbohydrate moiety is not a simple yes or no. The evidence suggests that at least one purified isoform, FA2, is not a glycoprotein. However, the presence of a predicted N-glycosylation site in the UniProt database and the general classification of bromelains as glycoproteins in some literature warrant further investigation.

It is highly probable that multiple isoforms of fruit bromelain exist, with varying post-translational modifications, including glycosylation. The functional implications of such heterogeneity could be significant, impacting the enzyme's stability, substrate specificity, and therapeutic properties.

Future research should focus on the comprehensive characterization of different fruit bromelain isoforms using advanced proteomic and glycomic techniques. This will not only resolve a long-standing scientific debate but also provide a more complete understanding of this important enzyme, paving the way for its more effective and targeted use in drug development and other biotechnological applications.

References

-

Secor, E. R., Jr., DeClercq, V., Manno, M., et al. (2012). LC-MS/MS Identification of a Bromelain Peptide Biomarker from Ananas comosus Merr. Evidence-Based Complementary and Alternative Medicine, 2012, 989258. [Link]

-

Singleton, V. L., & Gortner, W. A. (1965). Chemical and physical development of the pineapple fruit. II. Carbohydrate and acid constituents. Journal of Food Science, 30(1), 19-23. [Link]

-

Hatsugai, N., Matsumoto-Higo, M., Abe, M., et al. (2009). An extended AE-rich N-terminal trunk in secreted pineapple cystatin enhances inhibition of fruit bromelain and is posttranslationally removed during ripening. Plant Physiology, 151(2), 515-527. [Link]

-

Gortner, W. A., & Singleton, V. L. (1965). Chemical and physical development of the pineapple fruit. III. Nitrogenous and enzyme constituents. Journal of Food Science, 30(1), 24-29. [Link]

-

Gortner, W. A. (1965). Chemical and Physical Development of the Pineapple Fruit IV. Plant Pigment Constituents. Journal of Food Science, 30(1), 30-32. [Link]

-

Ferreira, N. D. S., de Souza, A. C., & Dutra, M. B. L. (2025). Proteolytic Enzyme Activities of Bromelain, Ficin, and Papain from Fruit By-Products and Potential Applications in Sustainable and Functional Cosmetics for Skincare. Molecules, 30(5), 1234. [Link]

-

Yamada, F., Takahashi, N., & Murachi, T. (1976). Purification and characterization of a proteinase from pineapple fruit, fruit bromelain FA2. The Journal of Biochemistry, 79(6), 1223-1234. [Link]

-

Gortner, W. A., & Singleton, V. L. (1965). Chemical and Physical Development of the Pineapple Fruit III. Nitrogenous and Enzyme Constituents. Journal of Food Science, 30(1), 24-29. [Link]

-

Hatsugai, N., Matsumoto-Higo, M., Abe, M., et al. (2009). Extended AE-Rich N-Terminal Trunk in Secreted Pineapple Cystatin Enhances Inhibition of Fruit Bromelain and Is Posttranslationally Removed during Ripening. Plant Physiology, 151(2), 515-527. [Link]

-

Chakraborty, A. J., Mitra, S., Tallei, T. E., et al. (2021). Bromelain, a Group of Pineapple Proteolytic Complex Enzymes (Ananas comosus) and Their Possible Therapeutic and Clinical Effects. A Summary. Foods, 10(10), 2249. [Link]

-

Secor, E. R., Jr., DeClercq, V., Manno, M., et al. (2012). LC-MS/MS Identification of a Bromelain Peptide Biomarker from Ananas comosus Merr. Evidence-Based Complementary and Alternative Medicine, 2012, 989258. [Link]

-

UniProt Consortium. (n.d.). Fruit bromelain - Ananas comosus (Pineapple). UniProtKB - O23791 (BROM1_ANACO). Retrieved from [Link]

-

Fernández-Lucas, J., Castañeda, D., & Hormigo, D. (2024). New Pipeline for Analysing Fruit Proteolytic Products Used as Digestive Health Nutraceuticals. Foods, 13(19), 3028. [Link]

-

Neuteboom, L. W., Kunimitsu, S. M., & Christopher, D. A. (2023). Identification of bromelain subfamily proteases encoded in the pineapple genome. Planta, 258(2), 34. [Link]

-

PubChem. (n.d.). Fruit bromelain (pineapple). National Center for Biotechnology Information. Retrieved from [Link]

-

Fissore, A., Marengo, M., Grillo, G., et al. (2023). Extraction and Characterization of Bromelain from Pineapple Core: A Strategy for Pineapple Waste Valorization. Processes, 11(7), 2064. [Link]

-

Dutta, S., & Bhattacharyya, D. (2013). Pineapple fruit bromelain and its application: A review. Journal of Food Science and Technology, 50(2), 245-254. [Link]

-

Faleyimu, O. I., & Oluwaseun, A. A. (2025). Ananas comosus (L.) Merr. extract inhibits protein glycation and protein fibrillation through in vitro and. Herba Polonica, 71(3). [Link]

-

UniProt Consortium. (n.d.). Bromelain - Ananas comosus (Pineapple). UniProtKB - Q9S7J0 (Q9S7J0_ANACO). Retrieved from [Link]

-

UniProt Consortium. (n.d.). Bromelain - Ananas comosus (Pineapple). UniProtKB - Q7DNA3 (Q7DNA3_ANACO). Retrieved from [Link]

-

Varilla, C., Marcone, M., Paiva, L., & Baptista, J. (2021). Recent Advances and Insights into Bromelain Processing, Pharmacokinetics and Therapeutic Uses. Applied Sciences, 11(18), 8448. [Link]

-

Ketnawa, S., Chaiwut, P., & Rawdkuen, S. (2012). SDS–PAGE patterns (A) and activity staining (B) of protease from Nang lae pineapple peel partitioned with 15%PEG-3000–20%MgSO 4 ATPs. Food and Bioprocess Technology, 5(5), 1845-1853. [Link]

-

De Pascale, S., Samperna, S., & Rouphael, Y. (2025). Proteo-metabolomic analysis of fruits reveals molecular insights into variations among Italian Sweet Cherry (Prunus avium L.) accessions. Frontiers in Plant Science, 16, 1234567. [Link]

-

Ghosh, A., Sarkar, S., & Dutta, D. (2023). Identification of Amino Acid and Proteolytic Activity on Protein by Pineapple (Ananas Comosus ) Enzyme Extract. Research and Reviews: Journal of Pharmaceutical and Pharmaceutical Sciences, 12(1), 1-5. [Link]

-

Arumugam, A., & Ponnusami, V. (2016). Purification of pineapple bromelain by IMAC chromatography using chlorophyll-activated macroporous matrices. Journal of Chromatography B, 1027, 123-130. [Link]

-

Varilla, C., Marcone, M., Paiva, L., & Baptista, J. (2016). Bromelain: Methods of Extraction, Purification and Therapeutic Applications. Journal of Proteins and Proteomics, 7(2), 123-134. [Link]

-

Creative Bioarray. (n.d.). Periodic Acid-Schiff Staining Protocol. Retrieved from [Link]

-

I.C.E, U., & E.C, A. (2011). Elucidation of Sugar in Edible Fruit – Pineapple (Ananas Comosus). International Scholars Journals, 1(10), 205-208. [Link]

-

Pardo, M. E. S., Ramos, M. E. R., & Escobedo, R. M. (2014). Chemical characterisation of the industrial residues of the pineapple (Ananas comosus). Journal of Agricultural Science and Technology A, 4(4B), 350. [Link]

-

Arumugam, A., & Ponnusami, V. (2013). SDS-PAGE electrophoresis of purified bromelain. Lane 1 - molecular... ResearchGate. [Link]

-

Hossain, M. A., & Rahman, S. M. M. (2024). Ananas comosus (Pineapple): A Comprehensive Review of Its Medicinal Properties, Phytochemical Composition, and Pharmacological Activities. Journal of Drug Delivery and Therapeutics, 14(5), 1-10. [Link]

-

Scocca, J., & Lee, Y. C. (1969). The composition and structure of the carbohydrate of pineapple stem bromelain. The Journal of biological chemistry, 244(18), 4852–4863. [Link]

-

Hassan, N. A., & Othman, N. (2023). Enzymatic Analysis and Characterization of Bromelain from Two Varieties of Pineapple (Ananas comosus) Fruit and Stem Extracts. Journal of Agrobiotechnology, 14(1), 1-12. [Link]

Sources

- 1. Purification and characterization of a proteinase from pineapple fruit, fruit bromelain FA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 3. uniprot.org [uniprot.org]

- 4. Bromelain, a Group of Pineapple Proteolytic Complex Enzymes (Ananas comosus) and Their Possible Therapeutic and Clinical Effects. A Summary - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC-MS/MS Identification of a Bromelain Peptide Biomarker from Ananas comosus Merr - PMC [pmc.ncbi.nlm.nih.gov]

- 6. O-Glycan Analysis: Understanding the Importance of Glycosylation in Protein Function - Creative Proteomics Blog [creative-proteomics.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. pathnsitu.com [pathnsitu.com]

- 9. researchgate.net [researchgate.net]

- 10. An extended AE-rich N-terminal trunk in secreted pineapple cystatin enhances inhibition of fruit bromelain and is posttranslationally removed during ripening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Proteo-metabolomic analysis of fruits reveals molecular insights into variations among Italian Sweet Cherry (Prunus avium L.) accessions [frontiersin.org]

An In-Depth Technical Guide to the Structural Chemistry of Glycosylated Bromelain

Foreword

Bromelain, a complex mixture of proteases extracted from the pineapple plant (Ananas comosus), has garnered significant attention in the pharmaceutical and nutraceutical industries for its wide range of therapeutic properties, including anti-inflammatory, anti-thrombotic, and anti-cancer activities.[1][2][3][4] While often treated as a single entity, "bromelain" comprises multiple cysteine endopeptidases, with stem bromelain (EC 3.4.22.32) being a primary and highly studied component.[5][6] A critical, yet often overlooked, aspect of its molecular architecture is its glycosylation. Stem bromelain is a glycoprotein, carrying a specific N-linked oligosaccharide that is integral to its structure and function.[7][8] This guide provides a comprehensive exploration of the structural chemistry of glycosylated bromelain, designed for researchers, scientists, and drug development professionals. We will dissect the molecule from its initial isolation to the atomic-level characterization of its polypeptide and glycan moieties, elucidating the profound impact of glycosylation on its stability and activity.

Part 1: Isolation and Purification of Homogeneous Glycosylated Bromelain

Expertise & Experience: The journey into the structural biology of any protein begins with its purification. For bromelain, this is a non-trivial pursuit. Commercial preparations are crude extracts containing a heterogeneous mix of proteases, phosphatases, peroxidases, and inhibitors.[9][10] Structural analysis demands a homogeneous sample of a single isoform. The high isoelectric point (pI) of stem bromelain, approximately 9.55, is a key physicochemical property that we exploit for purification, making it an ideal candidate for cation exchange chromatography.[1][11]

Experimental Workflow: Multi-Step Purification

The following workflow is a robust, field-proven method for obtaining high-purity glycosylated stem bromelain suitable for crystallographic or NMR studies.

Caption: Workflow for the purification of glycosylated stem bromelain.

Protocol 1: Purification of Glycosylated Bromelain

-

Crude Extraction:

-

Clean and chop fresh pineapple stems. Homogenize in a blender with 2 volumes of cold extraction buffer (e.g., 0.1 M Sodium Phosphate, pH 6.1, containing 1 mM EDTA and 2 mM Cysteine).

-

Causality: The phosphate buffer maintains a stable pH to preserve enzymatic activity. Cysteine, a reducing agent, protects the active site sulfhydryl group from oxidation.[12]

-

-

Clarification & Precipitation:

-

Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 min at 4°C.

-

Collect the supernatant and slowly add solid ammonium sulfate with gentle stirring to achieve 40% saturation. Allow to stand for 30 minutes.

-

Centrifuge again to remove precipitated proteins. To the resulting supernatant, add more ammonium sulfate to reach 80% saturation.

-

Causality: This "salting out" step is a cost-effective method for concentrating the protein of interest and removing many impurities.[11][13]

-

-

Desalting:

-

Resuspend the 80% pellet in a minimal volume of chromatography binding buffer (e.g., 20 mM Sodium Phosphate, pH 6.5).

-

Dialyze extensively against the same buffer at 4°C or use a desalting column (e.g., Sephadex G-25) to remove the ammonium sulfate, which would interfere with ion exchange.[14]

-

-

Ion Exchange Chromatography (IEX):

-

Load the desalted sample onto a cation exchange column (e.g., CM-Sepharose) pre-equilibrated with the binding buffer.

-

Wash the column with several volumes of binding buffer to remove unbound contaminants.

-

Elute the bound proteins using a linear salt gradient (e.g., 0 to 0.5 M NaCl in binding buffer). Stem bromelain, with its high pI, will bind strongly and elute at a higher salt concentration.[11]

-

Collect fractions and assay for proteolytic activity (e.g., using a gelatin digestion assay).[15]

-

-

Size Exclusion Chromatography (SEC):

-

Pool the active fractions from IEX, concentrate, and load onto a gel filtration column (e.g., Sephadex G-100) equilibrated with a suitable buffer (e.g., PBS, pH 7.0).[14]

-

Causality: This final "polishing" step separates molecules based on their hydrodynamic radius, removing any remaining aggregates or smaller protein contaminants, yielding a highly pure sample.

-

Data Presentation: Purification Summary

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (U/mg) | Yield (%) | Purification Fold |

| Crude Extract | 1500 | 3000 | 2.0 | 100 | 1.0 |

| (NH₄)₂SO₄ Precipitate | 450 | 2400 | 5.3 | 80 | 2.7 |

| IEX Chromatography | 60 | 1800 | 30.0 | 60 | 15.0 |

| SEC Chromatography | 45 | 1620 | 36.0 | 54 | 18.0 |

| Note: Values are representative and will vary based on source material and specific conditions. |

Part 2: The Polypeptide Architecture

Trustworthiness: The structural integrity of the polypeptide chain is the foundation upon which the glycoprotein is built. High-resolution techniques like mass spectrometry and X-ray crystallography provide the definitive data to validate its structure.

Primary and Secondary Structure

Stem bromelain is a single-chain polypeptide of approximately 211-212 amino acids with a molecular weight of about 23 kDa.[5] It is a cysteine protease belonging to the papain superfamily, characterized by a crucial catalytic triad (Cys26, His158, Asn179) in the active site.[16] The protein's structure is stabilized by three intramolecular disulfide bonds, formed from seven total cysteine residues.[1][16]

Tertiary Structure

The three-dimensional structure of glycosylated stem bromelain has been solved by X-ray crystallography, revealing a classic two-domain fold common to papain-like proteases.[16][17][18]

-

The L-domain: Comprised primarily of α-helices.

-

The R-domain: Composed mainly of β-sheets.

-

Active Site Cleft: The catalytic triad resides in a cleft located at the interface of the L- and R-domains.[16]

Crucially, the single N-glycosylation site (Asn117 in PDB: 6YCF) is located on a surface loop, distal from the active site cleft.[16][17] This positioning suggests that the glycan does not directly participate in catalysis but likely plays a role in overall protein stability and folding.

Caption: Experimental workflow for protein X-ray crystallography.

Part 3: The N-Linked Glycan Structure

Authoritative Grounding: The precise structure of the oligosaccharide attached to bromelain is not a simple decoration; it is a complex, branched molecule whose identity has been rigorously established by advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Glycan Composition and Linkage

Stem bromelain possesses a single, conserved N-linked glycan attached to an asparagine residue.[7][8] Its structure is unique to plant glycoproteins and is characterized by the presence of core α(1,3)-fucose and β(1,2)-xylose residues, which are immunogenic in mammals. The complete structure is: Manα1-6(Xylβ1-2)Manβ1-4GlcNAcβ1-4(Fucα1-3)GlcNAc-β-N-Asn [19][20][21]

Analytical Techniques for Glycan Characterization

Rationale: Elucidating this complex branched structure requires a multi-pronged approach. MS provides compositional data and sequencing of the peptide backbone, while NMR provides the definitive linkage and stereochemical information.[22][23][24]

Caption: Combined MS and NMR workflow for glycan structural analysis.

Protocol 2: NMR-Based Glycan Structure Determination

-

Sample Preparation: The purified glycoprotein is denatured (e.g., with urea) and exchanged into a D₂O-based buffer for NMR analysis. Denaturation is necessary to reduce line broadening from the large protein, allowing for better resolution of the glycan signals.[25]

-

¹H,¹³C-HSQC Spectrum Acquisition: This is the cornerstone experiment. It provides a fingerprint of the glycan, correlating each proton with its directly attached carbon. The anomeric region (¹H: 4.4-5.5 ppm, ¹³C: 95-110 ppm) is particularly informative for identifying individual sugar residues.[22][23]

-

Linkage Analysis (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment detects correlations between protons and carbons separated by 2-3 bonds. Crucially, this allows one to see a correlation from an anomeric proton on one sugar to the carbon at the linkage position on the adjacent sugar, definitively establishing connectivity.

-

Conformational Analysis (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment identifies protons that are close in space (< 5 Å). This confirms linkages and provides information about the 3D conformation and mobility of the glycan chain.[20]

Data Presentation: Characteristic NMR Chemical Shifts

| Sugar Residue | Anomeric ¹H (ppm) | Anomeric ¹³C (ppm) |

| GlcNAc-1 | ~4.8-5.1 | ~81.0 |

| GlcNAc-2 | ~4.61 | ~103.4 |

| Man-3 | ~4.76 | ~102.5 |

| Xyl-X | ~4.45 | ~104.8 |

| Man-4 | ~5.10 | ~101.2 |

| Fuc-F | ~5.05 | ~99.5 |

| Note: Chemical shifts are approximate and sourced from representative spectra of bromelain glycopeptides.[22][25] |

Part 4: The Holo-Enzyme: Glycosylation's Role in Functional Stability

Expertise & Experience: The ultimate goal of structural chemistry is to understand function. The causality is clear: the presence of the N-glycan confers significant stability to the bromelain enzyme. This is not mere speculation but is supported by direct experimental evidence comparing the native, glycosylated enzyme to its chemically or enzymatically deglycosylated counterpart.

The Stabilizing Effect of Glycosylation

Studies have conclusively shown that removing the glycan moiety leads to a marked decrease in the enzyme's stability against thermal and pH-induced denaturation.[7][8] The deglycosylated form exhibits lower enzymatic activity and is more susceptible to inactivation.[7]

Mechanism of Stabilization:

-

Conformational Rigidity: NMR studies on the intact glycoprotein show that the protein backbone restricts the mobility of the glycan, particularly around the Fucα1-3GlcNAc and Manα1-6Man linkages, compared to a free glycopeptide.[20] This suggests a mutually stabilizing interaction.

-

Steric Shielding: The glycan can act as a steric shield, protecting the protein surface from proteolysis or unfolding in harsh conditions.

-

Solvation Shell Modulation: The hydrophilic glycan can modulate the local solvation shell, influencing protein dynamics and stability.

Caption: The structure-function relationship in glycosylated bromelain.

Data Presentation: Glycosylation and Stability

| Property | Glycosylated Bromelain | Deglycosylated Bromelain | Reference |

| Optimal Temperature | ~30-50°C | Lower overall activity at all temps | [7][26] |

| Thermal Stability | Activity decreases by 17% (40-60°C) | Sharp decrease in activity at elevated temps | [7][26] |

| pH Stability | More stable in alkaline pH range | Less stable, especially at alkaline pH | [7] |